molecular formula C24H26F4N2O6 B2921612 2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate CAS No. 1396768-17-4

2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate

Cat. No.: B2921612
CAS No.: 1396768-17-4
M. Wt: 514.474
InChI Key: KLFBCDIBWZCTOD-UHFFFAOYSA-N
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Description

2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate (CAS: 1396768-17-4) is a high-purity chemical compound with molecular formula C₂₄H₂₆F₄N₂O₆ and molecular weight of 514.5 g/mol . This acetamide derivative features a strategically designed structure containing both 4-fluorobenzyloxymethyl piperidine and 3-trifluoromethyl phenyl moieties, which are known to confer enhanced bioavailability and membrane permeability in pharmacological research contexts. The oxalate salt form improves compound stability and solubility for experimental applications. Compounds with similar structural features, particularly those containing the trifluoromethyl phenyl group, have demonstrated significant potential in kinase inhibition research and pharmaceutical development for targeted therapies . The presence of both fluorine and trifluoromethyl groups in its molecular architecture enhances its metabolic stability and binding affinity to biological targets, making it particularly valuable for structure-activity relationship studies in medicinal chemistry. This specialized compound is distributed exclusively For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human application. Researchers should handle this material according to laboratory safety protocols and proper quality control measures should be implemented when incorporating this compound into experimental systems.

Properties

IUPAC Name

2-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F4N2O2.C2H2O4/c23-19-6-4-16(5-7-19)14-30-15-17-8-10-28(11-9-17)13-21(29)27-20-3-1-2-18(12-20)22(24,25)26;3-1(4)2(5)6/h1-7,12,17H,8-11,13-15H2,(H,27,29);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFBCDIBWZCTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)F)CC(=O)NC3=CC=CC(=C3)C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26F4N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate typically involves several key steps. The starting materials include 4-fluorobenzyl bromide and piperidine. These are reacted under specific conditions to form the intermediate product, which is then further reacted with N-(3-(trifluoromethyl)phenyl)acetamide under controlled conditions to yield the final compound. The reaction conditions typically involve solvents such as dichloromethane or tetrahydrofuran, and catalysts like potassium carbonate or sodium hydride, with temperature controls to optimize yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. Automation, continuous flow reactors, and advanced purification techniques are often employed to produce large quantities with high consistency and quality. These methods ensure that the compound is manufactured at a scale suitable for its various applications, while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions It Undergoes

The compound 2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate is known to undergo several types of chemical reactions, including:

  • Oxidation: : It can be oxidized under appropriate conditions, often involving reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : It is capable of undergoing nucleophilic and electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents (potassium permanganate, hydrogen peroxide), reducing agents (lithium aluminum hydride, sodium borohydride), and various catalysts and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation might yield compounds with additional oxygen functionalities, while reduction could result in products with increased hydrogen content.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate is used as a precursor in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology

Biologically, this compound is studied for its interactions with various biomolecules. Its fluorinated and trifluoromethyl groups are known to influence biological activity, making it a compound of interest in biochemical research.

Medicine

In medicine, research into this compound includes exploring its potential therapeutic effects. Its unique structure may offer benefits in drug design, particularly in targeting specific molecular pathways.

Industry

Industrial applications of this compound include its use in the development of new materials and catalysts. Its chemical properties make it suitable for various industrial processes that require specific reactivity and stability.

Mechanism of Action

The mechanism by which 2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate exerts its effects is related to its interaction with molecular targets and pathways. The presence of the fluorobenzyl and trifluoromethyl groups allows it to interact with specific proteins and enzymes, potentially inhibiting or modifying their activity. These interactions are crucial in understanding its biological effects and potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons
Compound Name (CID/CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity/Notes Reference
Target Compound: 2-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate C24H25F4N2O5* ~564.47 Piperidine, 4-fluorobenzyloxymethyl, 3-(trifluoromethyl)phenylacetamide, oxalate salt Hypothesized CNS activity (unconfirmed in evidence); oxalate improves crystallinity
KAT-I-91B (N-(3-Chloro-2-methylphenyl)-2-(4-((3-(trifluoromethyl)benzyl)oxy)piperidin-1-yl)acetamide) C23H24ClF3N2O2 476.90 Piperidine, 3-(trifluoromethyl)benzyloxy, 3-chloro-2-methylphenylacetamide Dopamine D4 receptor antagonist; 33.3% synthetic yield
CID-24791139 ([4-(hydroxymethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone) C19H21F3N2O2 366.39 Piperidine, hydroxymethyl, 3-(trifluoromethyl)benzyl, pyrazolyl ketone Molecular docking candidate; potential kinase inhibitor
2-(4-(3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-N-(3-methoxyphenyl)acetamide (CAS 1251575-71-9) C22H23FN4O3 410.40 Piperidine, 3-(3-fluorophenyl)-oxadiazole, 3-methoxyphenylacetamide Unspecified activity; oxadiazole may enhance metabolic stability
1-{N-{3-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]propyl}-N-methylaminoacetyl}-4-(3-chlorophenoxy)piperidine oxalate C26H32ClFN2O4·C2H2O4 581.04 Piperidine, 4-fluorophenyl-dioxolane, 3-chlorophenoxy, oxalate salt Potential antipsychotic or analgesic; oxalate improves solubility

*Estimated based on structural analysis.

Key Findings from Comparative Studies

A. Piperidine-Based Acetamides
  • Target Compound vs. KAT-I-91B: Both share a piperidine-acetamide backbone. The 3-(trifluoromethyl)phenyl group in the target compound could increase receptor-binding affinity through hydrophobic interactions relative to KAT-I-91B’s 3-chloro-2-methylphenyl group .
B. Fluorinated Substituents
  • The 4-fluorobenzyl group in the target compound contrasts with ortho/meta-fluoro isomers in fentanyl analogs (). Para-fluoro substitution often improves metabolic stability and reduces off-target effects compared to ortho/meta positions .
C. Oxalate Counterion
  • The oxalate salt in the target compound and ’s derivative improves aqueous solubility and crystallinity, critical for formulation. However, oxalate may limit bioavailability in acidic environments .

Biological Activity

The compound 2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide oxalate is a synthetic organic molecule with potential therapeutic applications. Its complex structure suggests various biological activities, particularly in antimicrobial and anti-inflammatory domains. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula: C24H26F4N2O6
  • Molecular Weight: 514.5 g/mol
  • CAS Number: 1396768-17-4

Biological Activity Overview

The biological activity of the compound has been assessed through various studies, focusing on its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance:

  • In vitro Evaluation Against Bacteria:
    • The compound was tested against Staphylococcus aureus and methicillin-resistant strains (MRSA). Results indicated that compounds with a trifluoromethyl group exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) reported around 12.9 µM for effective analogs .
    • The bactericidal properties were confirmed, as the minimum bactericidal concentration (MBC) values were equal to MIC values, indicating robust antimicrobial efficacy .
  • Mechanism of Action:
    • The proposed mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, which is common among piperidine derivatives .

Anti-inflammatory Activity

The anti-inflammatory potential of similar compounds has also been investigated:

  • NF-κB Pathway Inhibition:
    • Compounds related to this class have shown the ability to attenuate lipopolysaccharide-induced activation of NF-κB, a key transcription factor in inflammatory responses. This suggests that the compound may modulate inflammatory signaling pathways effectively .
    • Specific analogs demonstrated a reduction in NF-κB activation by approximately 9%, indicating moderate anti-inflammatory effects .
  • Cytotoxicity Studies:
    • Cytotoxicity assessments revealed that none of the tested compounds exhibited significant cytotoxic effects at concentrations up to 20 µM, suggesting a favorable safety profile for further development .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/ModelResultReference
AntimicrobialStaphylococcus aureusMIC = 12.9 µM
AntimicrobialMethicillin-resistant Staphylococcus aureusMIC = 25.9 µM
Anti-inflammatoryNF-κB ActivationInhibition ~9%
CytotoxicityVarious cell linesNo significant effect up to 20 µM

Case Studies

Research has documented the efficacy of similar compounds in clinical settings:

  • Clinical Isolates Study:
    • A study evaluated the effectiveness of various piperidine derivatives against clinical isolates of MRSA. The results supported the hypothesis that structural modifications (such as trifluoromethyl substitutions) enhance antimicrobial activity, leading to promising outcomes in treating resistant infections .
  • Inflammation Model:
    • In animal models, compounds with similar structures demonstrated reduced inflammation markers following administration, supporting their potential use in inflammatory diseases .

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